(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c19-14-13(7-11-3-1-5-16-8-11)21-15(20)18(14)10-12-4-2-6-17-9-12/h1-9H,10H2/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGASQPOOZNYFW-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of Pyridine Substituents: The pyridine groups are introduced through a condensation reaction involving pyridine-3-carbaldehyde and the thiazolidinone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction efficiency and reduce costs.
Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Synthesis of (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
The synthesis of this compound typically involves the reaction of pyridine derivatives with thiazolidinone frameworks. The following general synthetic pathway is often employed:
- Formation of Thiazolidinone Core : The initial step involves the condensation of appropriate thioamide with aldehydes or ketones to form the thiazolidinone structure.
- Pyridine Substitution : Subsequent reactions introduce the pyridine moieties at specific positions on the thiazolidinone ring, leading to the formation of this compound.
Antimicrobial Properties
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 0.21 μM |
| Compound B | Staphylococcus aureus | 0.15 μM |
These findings suggest that the thiazolidinone core is crucial for antimicrobial activity, potentially through mechanisms involving cell wall synthesis inhibition or disruption of metabolic pathways in bacteria .
Anticancer Activity
Thiazolidinones are also being investigated for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Thiazolidinones have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 12 |
The mechanism often involves modulation of apoptotic pathways and interference with cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazolidinone derivatives. Key factors influencing activity include:
- Substitution Patterns : The position and type of substituents on the pyridine rings can significantly affect potency.
| Substituent Position | Activity Impact |
|---|---|
| 2-position | Increased antibacterial activity |
| 4-position | Enhanced anticancer properties |
Mechanism of Action
The mechanism of action of (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. Specific pathways involved could include:
Inhibition of DNA Synthesis: By interacting with enzymes involved in DNA replication.
Induction of Apoptosis: Through the activation of apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Yields : Yields for rhodanine derivatives vary widely (39.2–87%), influenced by substituent complexity. For example, morpholine-containing derivatives (e.g., 3f) show lower yields (~49.3%) due to steric hindrance .
- Thermal Stability: Melting points correlate with substituent polarity; hydroxy/methoxy-substituted derivatives (e.g., A5, 5-HMT) exhibit higher melting points (214–219°C) compared to non-polar analogs .
Enzyme Inhibition
- Aldose/Aldehyde Reductase Inhibition : Derivatives like 3a and 3e inhibit enzymes involved in diabetic complications, with IC50 values in the micromolar range .
- Tyrosinase Inhibition : 5-HMT (IC50 = 17.45 µg/mL) shows potency comparable to ascorbic acid, attributed to its 3-hydroxy-4-methoxybenzylidene group .
- α-Amylase/α-Glucosidase Inhibition : Benzo[d]thiazole derivatives (A4–A9) demonstrate strong inhibition (IC50 < 20 µM), likely due to aromatic stacking with enzyme active sites .
Antimicrobial and Antiviral Activity
- Antibacterial/Antifungal : Indolylmethylene derivatives (e.g., 5b, 5h) exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans .
- Antiviral : Compound 136 blocks influenza virus fusion by destabilizing the viral envelope, highlighting the role of bulky substituents in targeting membrane proteins .
Antioxidant Activity
Thienopyrimidine-rhodanine hybrids (e.g., 5c, 5j) show IC50 values (~17.5 µg/mL) rivaling ascorbic acid, driven by electron-donating groups enhancing radical scavenging .
Anti-Biofilm Potential
The aBiofilm database identifies rhodanine derivatives as top anti-biofilm agents. Notably, 3-(pyridin-3-yl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one has 79 records, suggesting pyridinyl substituents enhance biofilm disruption . The target compound’s dual pyridinyl groups may further amplify this effect.
Biological Activity
(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 0.5 µg/mL |
| 2 | P. aeruginosa | 125 µg/mL |
| 3 | E. coli | 62.5 µg/mL |
In a study evaluating the antibiofilm properties of thiazolidinone derivatives, it was found that certain compounds reduced biofilm formation by over 50% at their MIC levels . This suggests that this compound may possess similar properties.
Antifungal Activity
Thiazolidinones have also been studied for their antifungal activity. In vitro tests have demonstrated efficacy against fungal pathogens like Candida albicans.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | C. albicans | 4 µg/mL |
| B | Aspergillus niger | 8 µg/mL |
These compounds disrupt fungal cell wall synthesis and inhibit growth, indicating a promising avenue for developing antifungal agents .
Anticancer Activity
The anticancer potential of thiazolidinones is particularly noteworthy. Research indicates that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways.
Case Study:
A study investigated the effects of a thiazolidinone derivative on human cancer cell lines. The compound exhibited:
- IC50 values ranging from 10 to 30 µM across different cancer types.
- Induction of apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies reveal:
Q & A
(Basic) What are the common synthetic routes for (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, and what key parameters influence yield?
Answer:
The synthesis typically involves multi-step reactions starting with condensation of pyridine derivatives with thiazolidinone precursors. Key steps include:
- Knoevenagel condensation to form the exocyclic double bond.
- Nucleophilic substitution for introducing pyridinylmethyl groups.
- Thiocarbonylation to incorporate the thioxo moiety.
Critical parameters:
- Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions .
- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) optimize regioselectivity .
Analytical validation:
- TLC monitors reaction progress .
- NMR (¹H/¹³C) confirms stereochemistry and purity .
(Advanced) How can Z-isomer selectivity be optimized during synthesis?
Answer:
The Z-configuration is stabilized by intramolecular hydrogen bonding and steric effects. Methodological strategies include:
- Solvent polarity: Low-polarity solvents (e.g., toluene) favor Z-isomer formation due to reduced solvation of the transition state .
- Catalytic control: Chiral catalysts (e.g., L-proline) can enforce stereoselectivity .
- Crystallographic validation: Single-crystal X-ray diffraction (using SHELX software) resolves stereochemical ambiguities .
(Basic) What analytical techniques are critical for confirming structure and purity?
Answer:
- NMR spectroscopy: Assigns proton environments and confirms substituent positions .
- HPLC: Quantifies purity (>95% typically required for pharmacological studies) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
(Advanced) How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Purity discrepancies: Impurities (e.g., E-isomer contaminants) skew bioactivity. Validate via HPLC and NMR .
- Assay variability: Standardize protocols (e.g., enzyme inhibition assays using fluorescence vs. colorimetric readouts) .
- Structural analogs: Compare activity trends across derivatives to identify critical pharmacophores (see Table 1 ) .
(Basic) What pharmacological targets are hypothesized, and what assays evaluate them?
Answer:
- Kinase inhibition: Assessed via ATP-binding competition assays (e.g., EGFR tyrosine kinase) .
- Antimicrobial activity: Tested using microdilution assays against Gram-positive/negative strains .
- Anti-inflammatory effects: Evaluated via COX-2 inhibition in macrophage models .
(Advanced) What computational methods elucidate target binding interactions?
Answer:
- Molecular docking (AutoDock/Vina): Predicts binding poses to active sites (e.g., pyridine rings interacting with hydrophobic pockets) .
- Molecular dynamics (MD): Simulates ligand-protein stability under physiological conditions .
- QSAR modeling: Relates substituent electronegativity to bioactivity (e.g., electron-withdrawing groups enhancing kinase affinity) .
(Basic) What stability considerations apply under storage?
Answer:
- Light sensitivity: Store in amber vials to prevent photodegradation of the thioxo group .
- Humidity: Desiccants prevent hydrolysis of the exocyclic double bond .
- Temperature: –20°C for long-term storage; avoid freeze-thaw cycles .
(Advanced) How do pyridine substituents affect bioactivity and physicochemical properties?
Answer:
Substituent effects are summarized in Table 1 . Key trends:
- Electron-withdrawing groups (e.g., –NO₂): Enhance enzyme affinity but reduce solubility .
- Bulky substituents (e.g., isopropoxy): Improve metabolic stability but may hinder membrane permeability .
Tables
Table 1: Impact of Substituent Modifications on Bioactivity
| Substituent Position | Functional Group | Bioactivity Trend | Key Reference |
|---|---|---|---|
| Pyridine C-3 | –OCH₃ | ↑ COX-2 inhibition | |
| Pyridine C-4 | –NO₂ | ↑ Antimicrobial activity | |
| Thiazolidinone N-3 | –CH₂CH₃ | ↓ Solubility, ↑ lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
